molecular formula C11H16O3S B7580521 4-Pentylsulfonylphenol

4-Pentylsulfonylphenol

Cat. No. B7580521
M. Wt: 228.31 g/mol
InChI Key: AXHCQYWYHXCXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pentylsulfonylphenol, also known as PSF, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. PSF is a phenolic compound that is commonly used as a starting material for the synthesis of other organic compounds. In

Scientific Research Applications

4-Pentylsulfonylphenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have antifungal, antibacterial, and antiviral properties. This compound has also been studied for its potential as a drug delivery system due to its ability to penetrate cell membranes. In agriculture, this compound has been shown to have herbicidal properties and has been used as a plant growth regulator. In materials science, this compound has been used as a starting material for the synthesis of other organic compounds, including polymers.

Mechanism of Action

The mechanism of action of 4-Pentylsulfonylphenol is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. This compound has been shown to inhibit the growth of various microorganisms, including fungi, bacteria, and viruses. This compound has also been shown to inhibit the growth of cancer cells in vitro.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of various enzymes and metabolic pathways. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to have low toxicity in vivo, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Pentylsulfonylphenol in lab experiments is its low toxicity, allowing for the testing of higher concentrations without adverse effects. Another advantage is its ability to penetrate cell membranes, making it a potential candidate for drug delivery systems. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for the study of 4-Pentylsulfonylphenol. One direction is the development of this compound-based drug delivery systems for the treatment of various diseases. Another direction is the study of this compound as a potential herbicide or plant growth regulator. Additionally, the mechanism of action of this compound could be further explored to better understand its inhibitory effects on enzymes and metabolic pathways. Overall, this compound has shown great potential for various applications and warrants further investigation.

Synthesis Methods

The synthesis of 4-Pentylsulfonylphenol can be achieved through various methods, including the reaction of 4-bromophenol with pentylsulfonyl chloride in the presence of a base, such as potassium carbonate. This reaction results in the formation of this compound in good yields. Other methods for the synthesis of this compound include the reaction of 4-hydroxybenzenesulfonic acid with pentylsulfonyl chloride in the presence of a base.

properties

IUPAC Name

4-pentylsulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-2-3-4-9-15(13,14)11-7-5-10(12)6-8-11/h5-8,12H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHCQYWYHXCXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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